molecular formula C9H8BrNO2 B8283013 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde

4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde

Cat. No.: B8283013
M. Wt: 242.07 g/mol
InChI Key: ITBASFJZHKONHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is a chemical compound that features a brominated pyridine ring attached to a butyraldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde can be achieved through several methodsFor instance, the bromination of 5-bromo-pyridine-3-carbaldehyde can be carried out using sodium tetrahydroborate in methanol at 0°C . The reaction is typically quenched with water, and the product is isolated through solvent evaporation and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-(5-Bromo-pyridin-3-yl)-4-oxo-butanoic acid.

    Reduction: 4-(5-Bromo-pyridin-3-yl)-4-hydroxybutyraldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom on the pyridine ring can participate in halogen bonding interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is unique due to the presence of both a brominated pyridine ring and an aldehyde group

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)-4-oxobutanal

InChI

InChI=1S/C9H8BrNO2/c10-8-4-7(5-11-6-8)9(13)2-1-3-12/h3-6H,1-2H2

InChI Key

ITBASFJZHKONHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-pyridin-3-yl)-4-hydroxy-butan-1-one (1) (5.0 g, 20.5 mmole) in 90 mL of CH2Cl2 at 25° C., is added a solution of Dess-Martin periodinane (9.6 g, 22.5 mmole) in 70 mL of CH2Cl2 slowly. After stirring at 25° C. for 20 minutes, the reaction mixture is diluted with 200 mL of ether (a lot of white precipitates came out of the solution) and cooled by dry-ice-acetone bath. The solid is filtered out and discarded. The filtrate is concentrated. The residue is diluted with 100 mL of ether and cooled by dry-ice-acetone bath and precipitates was removed by filtration. The filtrate is concentrated to give 6.2 g of 4-(5-Bromo-pyridin-3-yl)-4-oxo-butyraldehyde (2) as a pale brown oil which turned to a pale brown solid after cooled to 0° C., without further purification for next step reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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